molecular formula C37H38N4O2 B12409893 Telmisartan-d3 tert-Butyl Ester

Telmisartan-d3 tert-Butyl Ester

Cat. No.: B12409893
M. Wt: 573.7 g/mol
InChI Key: JSCFLEBEWCTASN-UNLAWSRZSA-N
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Description

Contextualization of Telmisartan's Therapeutic Significance

Telmisartan (B1682998) is a cornerstone in the management of hypertension, commonly known as high blood pressure. patsnap.commedlineplus.gov It belongs to a class of drugs called angiotensin II receptor blockers (ARBs). patsnap.comdrugbank.com Its primary function is to block the action of angiotensin II, a natural substance in the body that causes blood vessels to tighten. medlineplus.govdrugbank.com By inhibiting this action, telmisartan allows blood vessels to relax and widen, which in turn lowers blood pressure and enables the heart to pump more efficiently. medlineplus.gov

The therapeutic applications of telmisartan extend beyond just controlling blood pressure. It is also prescribed to reduce the risk of major cardiovascular events such as heart attack and stroke, particularly in individuals aged 55 and older who are at high risk. medlineplus.govunboundmedicine.com Furthermore, telmisartan is sometimes used in the treatment of heart failure and diabetic nephropathy, a type of kidney disease that affects people with diabetes and high blood pressure. medlineplus.govwikipedia.org Studies have also suggested that telmisartan possesses properties that could have beneficial metabolic effects, potentially through its action on peroxisome proliferator-activated receptor gamma (PPAR-γ), a key regulator of insulin (B600854) and glucose metabolism. drugbank.comwikipedia.org

Rationale for Synthesis and Utility of Labeled Chemical Entities

In the realm of pharmaceutical research and development, the synthesis and application of isotopically labeled compounds are of paramount importance. These labeled chemical entities, where one or more atoms are replaced by their isotope, are indispensable tools for a variety of analytical and metabolic studies. The rationale behind their use is multifaceted.

Primarily, labeled compounds, such as those containing deuterium (B1214612) (a stable isotope of hydrogen), serve as ideal internal standards for quantitative analysis using techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). clearsynth.comcaymanchem.com Because they are chemically identical to the unlabeled compound (the analyte), they exhibit similar behavior during sample preparation, chromatography, and ionization. However, due to the mass difference, they can be distinguished by the mass spectrometer. This allows for precise and accurate quantification of the analyte in complex biological matrices like plasma and urine, by correcting for any loss of analyte during sample processing.

Furthermore, isotopically labeled compounds are crucial for studying the pharmacokinetics and metabolism of a drug. By administering a labeled version of a drug, researchers can track its absorption, distribution, metabolism, and excretion (ADME) in the body. This provides vital information on how the drug is processed, the metabolites that are formed, and the pathways through which it is eliminated.

Overview of Telmisartan-d3 tert-Butyl Ester's Role in Chemical and Pharmaceutical Sciences

This compound is a deuterated derivative of Telmisartan. pharmaffiliates.comclearsynth.com Specifically, it is a labeled form of Telmisartan tert-Butyl Ester, which is recognized as an impurity of Telmisartan. pharmaffiliates.comtheclinivex.com The "d3" in its name indicates that three hydrogen atoms in the methyl group have been replaced by deuterium atoms. clearsynth.comcaymanchem.com

Its primary and most critical role in the chemical and pharmaceutical sciences is as an internal standard. clearsynth.comcaymanchem.com Due to its isotopic labeling, it is ideally suited for use in quantitative bioanalytical methods, particularly those employing LC-MS, to accurately measure the concentration of Telmisartan in biological samples. caymanchem.com The tert-butyl ester group makes it a distinct chemical entity from Telmisartan itself, and this structural modification can be relevant in specific analytical or synthetic contexts.

Beyond its function as an internal standard, this compound is also a valuable tool in the synthesis of other labeled Telmisartan derivatives and in the investigation of Telmisartan's metabolic pathways. Its well-defined chemical structure and isotopic purity are essential for the reliability and reproducibility of such research.

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound this compound. The primary objective is to provide a comprehensive and scientifically rigorous overview of this specific molecule. The scope of this article is strictly limited to the following areas:

The chemical and physical properties of this compound.

The synthesis of this compound.

Its applications in analytical chemistry, particularly in mass spectrometry.

Its role in pharmacokinetic and metabolic studies of Telmisartan.

This article will present detailed research findings and data in a structured format, including interactive tables, to facilitate a clear understanding of the compound's characteristics and utility. It will not discuss clinical information such as dosage, administration, safety profiles, or adverse effects of Telmisartan. The content is intended for a professional audience with a background in chemistry and pharmaceutical sciences.

Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name tert-butyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate
CAS Number 1794940-54-7
Molecular Formula C₃₇H₃₅D₃N₄O₂
Molecular Weight 573.8 g/mol
Synonyms This compound

Data sourced from multiple chemical suppliers and databases. clearsynth.comnih.govalentris.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C37H38N4O2

Molecular Weight

573.7 g/mol

IUPAC Name

tert-butyl 2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoate

InChI

InChI=1S/C37H38N4O2/c1-7-12-33-39-34-24(2)21-27(35-38-30-15-10-11-16-31(30)40(35)6)22-32(34)41(33)23-25-17-19-26(20-18-25)28-13-8-9-14-29(28)36(42)43-37(3,4)5/h8-11,13-22H,7,12,23H2,1-6H3/i6D3

InChI Key

JSCFLEBEWCTASN-UNLAWSRZSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)OC(C)(C)C)CCC

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC(C)(C)C)C=C(C=C2C)C5=NC6=CC=CC=C6N5C

Origin of Product

United States

Synthetic Strategies and Chemical Transformations Involving Telmisartan D3 Tert Butyl Ester

Multi-Step Synthesis of Telmisartan (B1682998) Precursors

The formation of the telmisartan molecular framework is a significant undertaking in organic synthesis, with various reported routes aiming for efficiency and high yields. These syntheses are convergent, meaning different key fragments of the molecule are prepared separately before being joined together in the later stages.

The synthesis of the telmisartan core begins with commercially available starting materials that are chemically modified to build key intermediates. One of the earliest and most fundamental approaches starts with the acylation of 4-amino-3-methylbenzoic acid methyl ester. beilstein-journals.orgrjpbcs.comnih.gov This initial step is followed by a series of reactions including nitration, reduction of the nitro group, and cyclization to form the first benzimidazole (B57391) ring. beilstein-journals.orgnih.govresearchgate.net

A more modern and efficient approach involves a Suzuki cross-coupling reaction to create the central biaryl moiety. beilstein-journals.orgnih.govscholarsresearchlibrary.com This key step typically joins a boronic acid derivative with a halogenated aromatic compound.

Below is a table of key starting materials and the initial intermediates they form.

Interactive Table: Key Starting Materials and Intermediates in Telmisartan Synthesis
Starting Material Key Intermediate Transformation Purpose
4-amino-3-methylbenzoic acid methyl ester Benzimidazole derivative (e.g., compound 3 in literature) Acylation, nitration, reduction, cyclization Forms the first benzimidazole ring system. beilstein-journals.orgnih.gov
4-formylphenylboronic acid 4'-(hydroxymethyl)biphenyl-2-carboxylic acid derivative Suzuki cross-coupling Forms the critical carbon-carbon bond of the biphenyl (B1667301) core. beilstein-journals.org
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline Biaryl oxazoline (B21484) intermediate Suzuki cross-coupling Serves as the coupling partner to form the biphenyl structure. The oxazoline protects the carboxylic acid. beilstein-journals.orgscholarsresearchlibrary.com

The assembly of the complete telmisartan core structure involves two critical sequences: the formation of the bis-benzimidazole system and its subsequent linkage to the biphenyl moiety.

The first synthesis route, developed by Ries et al., involved condensing a benzimidazole carboxylic acid with N-methyl-1,2-phenylenediamine using polyphosphoric acid (PPA) to form the second benzimidazole ring, yielding the bis-benzimidazole core. beilstein-journals.orgrjpbcs.com This core is then alkylated. The final key step is the N-alkylation of the bis-benzimidazole intermediate with a 4'-(bromomethyl)-biphenyl derivative, typically tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate. nih.govgoogle.com This reaction, often carried out in the presence of a strong base like potassium tert-butoxide (t-BuOK) in a solvent like dimethylsulfoxide (DMSO), joins the two major fragments of the molecule. google.com

More recent, improved syntheses construct the benzimidazole moiety through a regioselective reductive amination-condensation sequence, which avoids some of the harsh conditions and regioselectivity issues of earlier methods. beilstein-journals.orgnih.gov The Suzuki coupling, a palladium-catalyzed reaction, has become a cornerstone of modern telmisartan synthesis for constructing the biaryl unit, offering high yields and milder conditions compared to older methods like the Ullmann coupling. rjpbcs.comscholarsresearchlibrary.com

Deuterium (B1214612) Labeling Methodologies and Incorporation

Isotopic labeling with deuterium is a powerful tool in pharmaceutical research. clearsynth.com For Telmisartan-d3 tert-Butyl Ester, the deuterium atoms are introduced at a specific methyl group. veeprho.com This requires a synthetic strategy that allows for precise, site-specific labeling.

The IUPAC name of Telmisartan-d3 is 4′-((7′-methyl-1-(methyl-d3)-2′-propyl-1H, 3'H-[2, 5′-bibenzo[d]imidazol]-3′-yl)methyl)-[1, 1′-biphenyl]-2-carboxylic acid. veeprho.com This name indicates that the three deuterium atoms are located on the methyl group attached to one of the benzimidazole nitrogen atoms.

The most direct and controllable method to achieve this specific labeling is to use a deuterated reagent during the synthesis. Instead of a general hydrogen-isotope exchange (HIE) on the final molecule, which can sometimes lead to a mixture of products, a building-block approach is preferred for this type of specific labeling. acs.orgx-chemrx.com The synthesis involves the N-alkylation of a precursor. To create the d3-analog, the standard methylating agent (e.g., methyl iodide) is simply replaced with its deuterated counterpart (e.g., methyl-d3 iodide). This late-stage introduction of the isotopic label is highly efficient and ensures the deuterium is located only at the desired position.

Control over the location and extent of deuterium incorporation is critical. Using a deuterated synthetic reagent like trideuteriomethyl iodide (CD₃I) provides maximum control. The deuterium atoms are bound to carbon in the reagent, and this C-D bond is not readily exchanged under the conditions used for N-alkylation. This method ensures:

High Regioselectivity : The deuterium is introduced only at the intended nitrogen atom.

High Isotopic Purity : The isotopic enrichment of the final product is directly related to the purity of the deuterated reagent, which is often very high (>98%).

This approach avoids the complexities of controlling catalytic hydrogen-isotope exchange reactions, which can be affected by factors like catalyst activity, temperature, and reaction time, and may require subsequent purification to isolate the desired isotopologue. datapdf.comnih.gov

The synthesis of this compound relies on specific deuterated reagents rather than specialized catalysts for deuterium exchange. The primary reagent is a source of a deuterated methyl group.

Interactive Table: Reagents for Deuterium Labeling

Reagent Name Chemical Formula Role in Synthesis
Trideuteriomethyl iodide (Methyl-d3 iodide) CD₃I A deuterated alkylating agent used to introduce the -CD₃ group onto the benzimidazole nitrogen.
Trideuteriomethyl tosylate CD₃OTs An alternative deuterated methylating agent.

Table of Mentioned Compounds

Compound Name
This compound
Telmisartan
4-amino-3-methylbenzoic acid methyl ester
N-methyl-1,2-phenylenediamine
4-formylphenylboronic acid
2-(2-bromophenyl)-4,4-dimethyl-2-oxazoline
4'-(hydroxymethyl)biphenyl-2-carboxylic acid
tert-butyl 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylate
Potassium tert-butoxide
Trideuteriomethyl iodide (Methyl-d3 iodide)

Esterification Techniques for tert-Butyl Moiety Introduction

The introduction of the tert-butyl ester in the synthesis of this compound is a critical step, serving as a protecting group for the carboxylic acid functionality of the biphenyl moiety. This protection prevents the carboxylic acid from participating in undesired side reactions during the subsequent alkylation of the benzimidazole core. The tert-butyl group is typically removed under acidic conditions in the final stages of Telmisartan synthesis. arkat-usa.orggoogle.comnih.gov The formation of the tert-butyl ester can be achieved through several methods, analogous to the synthesis of the non-deuterated counterpart.

Direct Esterification Methods

Direct esterification of the biphenyl carboxylic acid precursor with tert-butanol (B103910) is a potential route. This would typically involve the use of a strong acid catalyst. However, due to the steric hindrance of the tert-butyl group, direct esterification often requires harsh conditions and may not be the most efficient method.

Transesterification Processes

Transesterification offers an alternative approach where a more reactive ester, such as a methyl or ethyl ester of the biphenyl carboxylic acid, is converted to the tert-butyl ester. This process is generally carried out in the presence of a suitable catalyst, such as sodium or potassium tert-butoxide, in an excess of tert-butanol. google.comgoogle.com

Protection-Deprotection Strategies Utilizing tert-Butyl Esters

The primary role of the tert-butyl ester in this context is as a protecting group. The synthesis of Telmisartan and its deuterated analogues typically involves the alkylation of the deuterated benzimidazole intermediate, 2-n-propyl-4-methyl-6-(1-(trideuteriomethyl)benzimidazol-2-yl)benzimidazole, with 4'-(bromomethyl)-[1,1'-biphenyl]-2-carboxylic acid tert-butyl ester. arkat-usa.orgnih.govscholarsresearchlibrary.com This alkylation is carried out in the presence of a base, such as potassium tert-butoxide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

The tert-butyl ester is advantageous due to its stability under basic and neutral conditions, which are typical for the alkylation step. The subsequent deprotection to yield the final active pharmaceutical ingredient, Telmisartan-d3, is generally achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid. arkat-usa.orggoogle.comnih.gov

Optimization of Reaction Conditions and Yield

The synthesis of the key intermediate, 4'-(bromomethyl)biphenyl-2-carboxylic acid tert-butyl ester, is a critical step where optimization is crucial. The stability of this bromo-intermediate can be a concern, and its synthesis often involves the radical bromination of the corresponding methyl-substituted biphenyl tert-butyl ester. arkat-usa.orgscholarsresearchlibrary.com The yield and purity of this step can be affected by the formation of di-bromo impurities.

Purification and Isolation Methodologies

The purification of this compound is of paramount importance, especially given its intended use as an internal standard. The purity of the standard directly impacts the accuracy of analytical measurements. The crude product obtained from the synthesis is typically subjected to one or more purification techniques to remove unreacted starting materials, reagents, and by-products.

Chromatographic Purification Techniques (Column Chromatography, Preparative HPLC)

Chromatographic methods are the most effective for achieving the high purity required for an analytical standard.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of Telmisartan intermediates. nih.gov For the purification of this compound, a silica (B1680970) gel column with a gradient elution system of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) would be employed. nih.gov The separation is based on the differential adsorption of the components of the mixture onto the stationary phase.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity (≥98%), preparative HPLC is the method of choice. This technique utilizes a high-efficiency column, typically a reversed-phase column (e.g., C18), and a mobile phase mixture, often consisting of acetonitrile (B52724) and water or a buffer solution. researchgate.netresearchgate.net The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The conditions for preparative HPLC, such as the mobile phase composition, flow rate, and column dimensions, would be optimized to achieve the best separation of the desired product from any impurities. The use of a mass spectrometric detector in conjunction with HPLC can aid in the identification and isolation of the target compound.

The following table summarizes the key aspects of the purification of Telmisartan analogues, which would be applicable to this compound.

Purification TechniqueStationary PhaseMobile Phase System (Typical)Detection MethodPurity Achieved
Column Chromatography Silica GelGradient of Hexane/Ethyl AcetateThin-Layer Chromatography (TLC)Good to High
Preparative HPLC Reversed-Phase (e.g., C18)Acetonitrile/Water or BufferUV, Mass Spectrometry≥98%

Following purification, the isolated this compound would be characterized by various analytical techniques, including High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy, to confirm its identity, purity, and the location and extent of deuterium incorporation.

Crystallization and Recrystallization Procedures

The isolation and purification of this compound rely on meticulously controlled crystallization and recrystallization procedures designed to yield a product with high purity. The process typically begins after the primary synthesis reaction, where the crude product exists in a solvent mixture.

A common method involves dissolving the crude ester in a suitable solvent system. For instance, the wet product cake might be dissolved in a mixture of water and a polar organic solvent like acetonitrile. asianpubs.org The solution is then heated, often to temperatures between 60-65 °C, to ensure complete dissolution. asianpubs.org The critical step in inducing crystallization is the careful adjustment of the solution's pH. By adding an acid, such as a 5% acetic acid solution, the pH is brought to a specific range, typically 5.0-5.5, which reduces the solubility of the ester and causes it to precipitate out of the solution as a solid. asianpubs.org

An alternative crystallization strategy involves the use of different solvent systems and pH modifiers. One such process describes dissolving the crude material in a polar solvent like dimethylformamide (DMF). google.com Subsequently, an alcohol, such as absolute ethanol, is added, and the mixture is heated to reflux. google.com The pH is then adjusted to a range of 5.0 to 6.0 using a base, for example, a 17% (w/t) ammonia (B1221849) solution, to initiate crystallization. google.com Following pH adjustment, the solution is maintained at reflux for a period, often around two hours, before being slowly cooled to a temperature between 10 and 30 °C to maximize the yield of the crystalline solid. google.com

Filtration and Drying Processes

Once crystallization is complete, the solid this compound must be separated from the liquid phase and thoroughly dried. The standard industrial practice for this separation is suction filtration. google.com This technique allows for the rapid removal of the mother liquor, which contains dissolved impurities.

Following the initial filtration, the collected solid, known as the filter cake, undergoes a washing step. This is crucial for removing any residual mother liquor and surface impurities. The choice of washing solvent is critical; it must be a solvent in which the desired product is sparingly soluble to prevent yield loss, but in which the impurities are reasonably soluble. Common washing protocols employ sequential washes with water and an organic solvent like ethanol. google.com

After washing, the final step is drying the purified filter cake to remove residual solvents. This is typically performed under vacuum at an elevated temperature, for instance, between 70-90 °C. google.com Vacuum drying facilitates the removal of solvents at a lower temperature than would be required at atmospheric pressure, which helps to prevent thermal degradation of the compound. The process is continued until a constant weight is achieved, indicating that all volatile components have been removed.

Byproduct Formation and Impurity Profiling in Synthesis

The synthesis of this compound, a deuterated analogue of a key intermediate in the production of Telmisartan, is susceptible to the formation of various byproducts and impurities. theclinivex.comalentris.org The non-deuterated form, Telmisartan tert-Butyl Ester, is itself recognized as a specified impurity, "Impurity C," in the European Pharmacopoeia monograph for Telmisartan. nih.govsynzeal.com The impurity profile is largely dictated by the purity of the starting materials and the precise control of reaction conditions.

Identification of Related Substances and Degradants

Several related substances and degradants can arise during the synthesis of this compound. These impurities can originate from side reactions, unreacted starting materials, or the degradation of intermediates and the final product.

One significant source of impurities is the alkylating agent, 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester. The synthesis of this reagent can lead to the formation of a dibromo impurity, which can participate in subsequent reactions to form undesirable byproducts. asianpubs.orgumich.edu

During the main condensation reaction, side reactions can occur. For example, if the tert-butyl ester group undergoes premature hydrolysis, it can generate Telmisartan-d3. This newly formed Telmisartan-d3 can then react with another molecule of the alkylating agent, leading to the formation of a dimer-like impurity. google.com The presence of a base can facilitate this initial hydrolysis. google.com Forced degradation studies on Telmisartan have also shown its susceptibility to degradation under acidic and oxidative conditions, which could potentially affect the ester intermediate as well. nih.gov

The table below outlines some of the key potential impurities.

Impurity NamePotential Origin
Telmisartan-d3Premature hydrolysis of the tert-butyl ester group during synthesis or workup. google.com
4,4'-dimethyl-2-(4'-[dibromomethyl]biphenyl-2-yl)oxazolineImpurity present in the 4'-bromomethyl-biphenyl-2-carboxylic acid tert-butyl ester starting material. asianpubs.orgumich.edu
Telmisartan Dimer-like ImpurityReaction between Telmisartan-d3 (formed from hydrolysis) and the alkylating agent. google.com
2-n-propyl-4-methyl-6-(1'-methylbenzimidazol-2'-yl)benzimidazoleUnreacted starting material from the condensation step.

Development of Impurity Control Strategies

A robust impurity control strategy combines in-process monitoring with effective downstream purification and final product analysis.

In-Process Controls (IPCs): The implementation of in-process analytical testing, such as High-Performance Liquid Chromatography (HPLC), allows for the monitoring of the reaction's progress. IPCs can track the consumption of starting materials and the emergence of key impurities in real-time. This data enables chemists to make necessary adjustments to reaction parameters to ensure the reaction proceeds cleanly and to completion.

Purification and Isolation: The development of a highly selective crystallization process is a cornerstone of impurity control. As detailed previously, pH-controlled precipitation from specific solvent mixtures is a powerful technique for isolating the desired this compound while leaving a significant portion of the impurities, such as those with different acidity or polarity, in the mother liquor. asianpubs.orggoogle.com Thorough washing of the filtered product is also essential to remove any remaining soluble impurities.

Analytical Characterization: The final control strategy involves the comprehensive analytical characterization of the purified product. Validated analytical methods, such as the reversed-phase HPLC method described for Telmisartan and its related substances, are essential for confirming the impurity profile of the final material. nih.gov Such methods are designed to separate the main compound from all known related substances and potential degradants, allowing for their accurate quantification. This ensures that the final this compound meets the required purity specifications.

Applications in Preclinical and Pharmaceutical Research and Development

Utility in Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, Excretion (ADME) Studies of Telmisartan (B1682998)

The accurate data generated by bioanalytical methods using SIIS are foundational to preclinical pharmacokinetic (PK) and ADME studies. These studies investigate how an animal model's body acts on the drug, providing critical information for predicting its behavior in humans.

Preclinical PK studies involve administering Telmisartan to animal models, such as rats or dogs, and then collecting biological samples (primarily blood plasma) at various time points. nih.govchinaphar.com The concentration of Telmisartan in each sample is then precisely measured using a validated bioanalytical method employing an SIIS.

The resulting concentration-time data are used to calculate key PK parameters. For instance, studies in spontaneously hypertensive rats have characterized the pharmacokinetic profile of Telmisartan, showing a long terminal half-life. chinaphar.com This information is vital for understanding the dose-concentration-effect relationship of the drug. chinaphar.comnih.gov

Table 3: Example Pharmacokinetic Parameters of Telmisartan in Spontaneously Hypertensive (SH) Rats

ParameterValueReference
Terminal Half-life (t½) ~16 hours chinaphar.com
Clearance (CL) ~0.15 L·kg⁻¹·h⁻¹ chinaphar.com
Volume of Distribution (Vd) ~5.36 L·kg⁻¹ chinaphar.com
Time to Peak (Tmax) ~12 hours (for hypotensive effect) chinaphar.com

Note: These values are illustrative and derived from a specific study in an animal model.

Stable isotope labeling is a powerful tool for sophisticated preclinical study designs, such as micro-dosing and mass balance studies. A "stable isotope-IV method" has been effectively used to investigate the complex, nonlinear pharmacokinetics of Telmisartan in rats. nih.gov

Table 4: Illustrative Design of a Stable Isotope-Labeled Micro-dosing Study

StepActionRationale
1. Administration Simultaneously administer an oral therapeutic dose of unlabeled Telmisartan and an IV microdose of Telmisartan-d3 to an animal model.Allows for the simultaneous tracking of both oral and IV routes in the same biological system.
2. Sampling Collect blood samples at multiple time points post-administration.To construct concentration-time profiles for both the labeled and unlabeled drug.
3. Bioanalysis Use LC-MS/MS to separately quantify the concentrations of Telmisartan and Telmisartan-d3 in each plasma sample.Mass spectrometry can differentiate the two forms based on their mass-to-charge ratio.
4. Calculation Compare the Area Under the Curve (AUC) for the oral dose (unlabeled) with the AUC for the IV dose (labeled).Enables direct calculation of absolute bioavailability and provides insights into absorption and clearance mechanisms.

Investigation of Drug-Drug Interactions Utilizing Labeled Tracers

The use of stable isotope-labeled compounds, or "tracers," is a powerful technique in the study of drug-drug interactions (DDI). While specific studies detailing the use of Telmisartan-d3 tert-Butyl Ester for DDI investigations are not prominent in publicly available literature, the principles of its application can be described. In a typical DDI study, researchers aim to determine if one drug affects the absorption, distribution, metabolism, or excretion (ADME) of another.

A labeled tracer like this compound could theoretically be used in complex study designs, such as "cocktail" studies where multiple drugs are administered simultaneously. The distinct mass of the deuterium-labeled compound allows mass spectrometry instruments to differentiate it and its potential metabolites from co-administered drugs and their metabolites. This ensures that any observed changes in concentration are unequivocally linked to the correct compound, eliminating ambiguity. Using a stable isotope-labeled internal standard is considered the gold standard for quantitative bioanalysis, as it corrects for variability in sample processing and instrument response, which is critical when evaluating the subtle influences of one drug on another. nih.govcrimsonpublishers.com

Application in Metabolic Pathway Elucidation of Telmisartan

Stable isotope labeling is a cornerstone of modern drug metabolism research. acanthusresearch.com While this compound is an esterified impurity, its core labeled structure, Telmisartan-d3, is highly valuable for elucidating the metabolic fate of Telmisartan. Research has shown that Telmisartan's metabolism in humans is straightforward, involving minimal transformation by cytochrome P450 (CYP) enzymes. drugbank.comfda.gov The primary metabolic route is conjugation of the parent molecule's carboxylic acid group to form a pharmacologically inactive 1-O-acylglucuronide. drugbank.comfda.govcaymanchem.com Over 97% of an administered dose is eliminated unchanged in the feces, primarily via biliary excretion. drugbank.com

In Vitro Metabolism Studies Using Microsomes, Hepatocytes, or Recombinant Enzymes

In vitro systems are essential for pinpointing the specific enzymes responsible for a drug's metabolism. For Telmisartan, this involves incubation with human liver microsomes or hepatocytes, which contain the necessary UDP-glucuronosyltransferase (UGT) enzymes. drugbank.com To drive the glucuronidation reaction in vitro, these systems must be fortified with the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA).

In such experiments, a deuterium-labeled version of Telmisartan would be added alongside the unlabeled drug. By analyzing samples over time using Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can precisely quantify the rate of disappearance of the parent drug and the rate of formation of its glucuronide metabolite. The use of a labeled analog as an internal standard ensures high accuracy and precision in these quantitative assessments. crimsonpublishers.com Studies can also be performed with a panel of recombinant UGT isoforms to identify the specific enzyme(s) responsible for the conjugation, with UGT1A3 believed to be predominantly involved. drugbank.com

Identification of Telmisartan Metabolites Through Comparison with Labeled Compounds

The identification of metabolites in complex biological matrices like plasma or urine is a significant analytical challenge. The use of stable isotope-labeled compounds greatly simplifies this process. When an in vitro or in vivo study is conducted with a mixture of labeled and unlabeled Telmisartan, any metabolite generated will exist in two forms: the native metabolite and its deuterium-labeled counterpart.

When analyzed by LC-MS, these two forms will co-elute from the chromatography column but will be detected by the mass spectrometer as a pair of distinct peaks separated by a specific mass difference. For Telmisartan-d3, this difference would be 3 atomic mass units. This characteristic "doublet" signature provides extremely high confidence that the detected signal is a genuine drug-related metabolite and not an endogenous interference, significantly accelerating the process of metabolite discovery and structural elucidation.

Tracing of Deuterium (B1214612) Atoms During Metabolic Transformations

The utility of a labeled compound as a tracer depends on the stability of the isotopic label during metabolic transformations. The deuterium atoms in this compound are located on the N-methyl group of one of the benzimidazole (B57391) rings. caymanchem.com

The principal metabolic pathway for Telmisartan is 1-O-acylglucuronidation, which occurs at the carboxylic acid functional group located on a different part of the molecule. drugbank.comfda.gov Critically, the biotransformation does not involve the N-methyl group where the deuterium label resides. Metabolic pathways that could potentially cleave this group, such as CYP-mediated N-demethylation, are not significant for Telmisartan. drugbank.comfda.govcambridgemedchemconsulting.com

Therefore, the three deuterium atoms are retained throughout the primary metabolic process, resulting in the formation of Telmisartan-d3 acylglucuronide. This stability makes the d3-label an excellent tracer for the core structure of the drug, allowing researchers to follow the parent compound's backbone through biological systems without concern for loss of the isotopic signal.

Impurity Identification and Degradation Product Analysis of Telmisartan and Related Compounds

The control of impurities is a critical aspect of pharmaceutical manufacturing and quality control, mandated by regulatory agencies worldwide. This compound plays a vital role in this process.

Synthesis and Use as a Reference Standard for Impurity Quantification

Telmisartan tert-Butyl Ester (also known as Telmisartan EP Impurity C) is a known process-related impurity that can arise during the synthesis of the Telmisartan active pharmaceutical ingredient (API). veeprho.comsynzeal.com To ensure the purity and safety of the final drug product, its level must be carefully monitored and controlled within strict limits.

This compound is synthesized and used as a certified reference standard, specifically as an internal standard for analytical methods like HPLC or LC-MS. synzeal.com In a typical quality control test, a known amount of this compound is added to the Telmisartan API sample. The sample is then analyzed, and the chromatographic peak corresponding to the non-labeled Impurity C is compared against the peak from the labeled internal standard. Because the labeled and unlabeled compounds have virtually identical chemical and physical properties, they behave identically during sample extraction and analysis. This co-elution allows the labeled standard to accurately correct for any experimental variability, enabling highly precise and accurate quantification of the Impurity C content in the Telmisartan drug substance. acanthusresearch.com

Data Tables

Table 1: Chemical Properties of this compound

Property Value
Chemical Name tert-butyl 4'-((7'-methyl-1-(methyl-d3)-2'-propyl-1H,3'H-[2,5'-bibenzo[d]imidazol]-3'-yl)methyl)-[1,1'-biphenyl]-2-carboxylate
CAS Number 1794940-54-7
Molecular Formula C37H35D3N4O2
Molecular Weight 573.8 g/mol
Synonyms Labeled Telmisartan tert-Butyl Ester, Telmisartan Impurity C-d3

Forced Degradation Studies of Telmisartan: Identification of Degradation Pathways and Products

Forced degradation, or stress testing, is a crucial process in pharmaceutical development, mandated by the International Conference on Harmonisation (ICH) guidelines to establish the inherent stability characteristics of a drug substance. longdom.orgscispace.com These studies involve subjecting the drug to exaggerated storage conditions to accelerate degradation, which helps in identifying potential degradation products and understanding the drug's degradation pathways. scispace.com

Telmisartan has been subjected to a variety of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to assess its stability. longdom.org Research shows that Telmisartan is susceptible to degradation under several of these conditions. Significant degradation has been observed in acidic, alkaline, and oxidative environments. longdom.orgtandfonline.com

Summary of Forced Degradation Conditions and Results for Telmisartan

Stress Condition Parameters Observed Degradation Reference
Acid Hydrolysis 0.1 M HCl at 80°C for 8 hours ~30% degradation longdom.org
1 M HCl at 70°C for 3 hours Substantial degradation akjournals.com
0.1 N HCl, refluxed at 70°C for 5 hours Appreciable degradation nih.gov
Alkaline Hydrolysis 0.1 M NaOH at 80°C for 8 hours ~60% degradation (faster than acid) longdom.org
5 M NaOH at 70°C for 3 hours Substantial degradation akjournals.com
0.1 N NaOH Appreciable degradation nih.gov
Oxidative Degradation 30% H₂O₂ at room temperature for 2 days Less degradation than hydrolysis longdom.org
3% v/v H₂O₂ at 60°C for 4 hours 14.51% degradation
Thermal Degradation 60°C for 48 hours 14.9% degradation
50°C for 60 days (solid state) Found to be stable longdom.org
Photolytic Degradation Sunlight (60,000-70,000 lux) for 2 days Found to be stable longdom.org
UV light for 24 hours Minor degradation scispace.com

Studies indicate that Telmisartan's susceptibility to degradation, in decreasing order, is generally alkaline > acidic > oxidative. longdom.org The drug has been found to be relatively stable under neutral, thermal, and photolytic stress conditions when applied in isolation. longdom.orgresearchgate.net However, one study identified a specific degradation product under photo-acidic conditions, which was characterized as 3-((1,7'-dimethyl-2'-propyl-1H,3'H-2,5'-bibenzo[d]imidazol-3'-yl)methyl)-6H-benzo[c]chromen-6-one. nih.gov The identification of these degradation products is essential for ensuring the safety and efficacy of the final pharmaceutical formulation.

Stability-Indicating Analytical Method Development for Telmisartan Formulations

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. akjournals.com The development of such methods is a regulatory requirement and is essential for assessing the stability of drug products during storage and for quality control. scispace.comnih.gov

For Telmisartan, various stability-indicating methods have been developed, with Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) being the most common technique. akjournals.comchemmethod.com These methods are designed to separate Telmisartan from all potential process-related impurities and degradation products formed during stress studies. tandfonline.comchemmethod.com The specificity and selectivity of these methods are demonstrated by evaluating resolution and peak purity data in the presence of these degradants. longdom.org

In the development and validation of these highly sensitive methods, isotopically labeled compounds like this compound are invaluable. They are used as internal standards to ensure the accuracy and reproducibility of the quantification of Telmisartan and its impurities, especially in complex matrices or when analyzing low-concentration samples. chemwhat.com

Examples of Developed Stability-Indicating HPLC Methods for Telmisartan

Method Column Mobile Phase Detection Reference
RP-HPLC Symmetry shield RP 8 (150 mm x 4.6 mm, 3.5 µm) Gradient of 0.05% Trifluoroacetic acid and Acetonitrile (B52724) UV at 230 nm chemmethod.com
RP-HPLC Kromasil C18 0.1% Ammonium hydroxide (pH 3.0 with TFA) and Acetonitrile:Methanol (80:20) UV at 230 nm tandfonline.com
RP-HPLC C18 column Methanol–water 80:20 (v/v), pH 4.0 with orthophosphoric acid UV at 225 nm akjournals.com
UPLC Acquity UPLC BEH C18 (1.7 µm, 2.1mm×150mm) Isocratic mode with Acetonitrile:water (70:30 v/v) UV at 230 nm longdom.org

| RP-HPLC | Kromasil C18 (4.6 × 150 mm, 5 µm) | 0.01 M Phosphate buffer (pH: 3) and Acetonitrile (40:60%) | PDA at 226 nm | ijpsr.com |

These methods are validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). chemmethod.comijpsr.com For instance, one validated method demonstrated linearity in the concentration range of 10-60 µg/ml with a high correlation coefficient (r²) of 0.999. ijpsr.com The successful development and validation of these stability-indicating methods ensure that the quality, safety, and efficacy of Telmisartan formulations are maintained throughout their shelf life.

Computational Chemistry and Modeling Approaches

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict the binding orientation and affinity of a ligand to a receptor and to study the dynamic behavior of the resulting complex. While specific studies on Telmisartan-d3 tert-butyl ester are not available, the extensive research on Telmisartan's interaction with the angiotensin II type 1 (AT1) receptor provides a robust framework for theoretical investigation.

Conformational Analysis of this compound

The three-dimensional conformation of a drug molecule is critical for its biological activity. Conformational analysis of this compound can be performed using various computational methods, such as molecular mechanics and quantum mechanics, to identify low-energy conformers.

The introduction of the bulky tert-butyl ester group on the biphenyl (B1667301) carboxylic acid moiety and the three deuterium (B1214612) atoms on the N-methyl group of the benzimidazole (B57391) ring can influence the molecule's conformational landscape compared to the parent drug, Telmisartan (B1682998). The tert-butyl group, with its significant steric hindrance, will likely restrict the rotation around the C-C single bond connecting the biphenyl ring to the ester group. This could favor specific orientations of the biphenyl rings relative to each other.

A systematic conformational search would typically involve rotating the key single bonds (dihedral angles) in the molecule and calculating the potential energy of each resulting conformation. The results would yield a potential energy surface, highlighting the most stable, low-energy conformations that this compound is likely to adopt.

Table 1: Hypothetical Low-Energy Dihedral Angles for Key Rotatable Bonds in this compound

Rotatable Bond Predicted Dihedral Angle Range (Degrees) Computational Method
Biphenyl C-C 40 - 60 Molecular Mechanics (MMFF94)
Benzimidazole-CH2-Biphenyl 100 - 140 Density Functional Theory (B3LYP/6-31G*)
N-Propyl Chain 60 (gauche), 180 (anti) Semi-empirical (AM1)

Note: This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations.

Interaction Studies with Biological Macromolecules

Molecular docking simulations can be employed to predict how this compound might interact with biological macromolecules. As an ester prodrug, it is not expected to bind to the AT1 receptor in this form. However, it will interact with various enzymes, such as esterases, that are responsible for its hydrolysis to the active form, Telmisartan-d3.

The results of such a study could predict the key amino acid residues in the enzyme's active site that interact with the substrate. For instance, the bulky tert-butyl group would likely occupy a hydrophobic pocket within the active site. The benzimidazole and biphenyl moieties would also form specific interactions with the protein.

Molecular dynamics (MD) simulations could then be used to study the dynamic stability of the enzyme-substrate complex over time (typically nanoseconds to microseconds). MD simulations provide a more realistic picture of the interactions in a solvated environment and can reveal important conformational changes in both the ligand and the protein upon binding.

Quantum Chemical Calculations for Spectroscopic Prediction and Interpretation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are highly accurate for predicting various spectroscopic properties of molecules. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Quantum chemical methods can predict the 1H, 13C, and even 2H (deuterium) NMR chemical shifts of this compound. The calculations involve determining the magnetic shielding tensor for each nucleus in the molecule, which is then used to calculate the chemical shift relative to a standard reference.

The presence of deuterium atoms will have a noticeable effect on the NMR spectra. The 1H NMR spectrum will show the absence of a signal for the N-methyl group. In the 13C NMR spectrum, the carbon of the CD3 group will exhibit a characteristic multiplet due to coupling with deuterium (which has a nuclear spin of 1), and its chemical shift will be slightly upfield compared to the corresponding 13CH3 group due to the isotopic effect.

Table 2: Predicted 13C NMR Chemical Shifts for Selected Carbons in this compound

Carbon Atom Predicted Chemical Shift (ppm) Isotopic Shift (Δδ, ppm) vs. Telmisartan tert-Butyl Ester
N-CD3 ~34 -0.5 to -1.0
C=O (Ester) ~168 < 0.1
Quaternary Carbon (tert-Butyl) ~82 < 0.1

Note: This table presents hypothetical data based on known isotopic effects and typical chemical shifts for similar structures. The isotopic shift is the difference in chemical shift between the deuterated and non-deuterated isotopologues.

Simulation of Vibrational Spectra (FTIR, Raman) for Structural Confirmation

Quantum chemical calculations can also simulate the vibrational spectra (Infrared and Raman) of this compound. These calculations determine the frequencies and intensities of the normal modes of vibration of the molecule.

The most significant difference in the vibrational spectrum of this compound compared to its non-deuterated counterpart will be the C-D stretching and bending vibrations. The C-D stretching frequencies are expected to appear at a lower wavenumber (around 2100-2200 cm-1) compared to the C-H stretching frequencies (around 2900-3000 cm-1) due to the heavier mass of deuterium. This provides a clear spectroscopic marker for successful deuteration.

The calculated vibrational spectrum can be compared with the experimental Fourier-transform infrared (FTIR) or Raman spectrum to confirm the molecular structure and the site of isotopic labeling.

Calculation of Isotopic Effects on Molecular Properties and Reactivity

The substitution of hydrogen with deuterium can lead to kinetic isotope effects (KIEs), where the rate of a chemical reaction is altered. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, making it stronger and more difficult to break.

Theoretical calculations can predict the magnitude of the KIE for the enzymatic hydrolysis of the tert-butyl ester. This would involve calculating the vibrational frequencies of the reactant and the transition state for the hydrolysis reaction for both the deuterated and non-deuterated compounds. The KIE is then calculated from the differences in the zero-point energies.

While the deuteration in this compound is not at the site of ester hydrolysis, secondary isotope effects could still be observed, although they are typically much smaller than primary KIEs. Quantum chemical calculations can help to predict and understand these subtle effects on the reactivity of the molecule.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes for Deuterium-Labeled Compounds

The synthesis of deuterium-labeled compounds is a cornerstone of pharmaceutical research, enabling critical studies in drug metabolism and pharmacokinetics (ADME). musechem.com Historically, the preparation of these molecules involved de novo synthesis, which can be lengthy and expensive. mdpi.com Future research is increasingly focused on developing more efficient, sustainable, and late-stage methods for deuterium (B1214612) incorporation.

Key emerging strategies include:

Hydrogen Isotope Exchange (HIE): This method allows for the direct replacement of hydrogen with deuterium on a target molecule or a late-stage intermediate, which is highly efficient. acs.org Innovations in HIE are focused on improving regioselectivity and utilizing milder conditions. acs.org Recent advances include photocatalyst-free approaches using visible light and common thiol compounds to achieve high deuterium incorporation. researchgate.net

Sustainable and Green Chemistry Approaches: There is a growing emphasis on environmentally benign deuteration methods. One novel approach utilizes an Aluminum-D₂O system as a safe and readily available source of deuterium gas, which can be used in catalytic H-D exchange reactions. researchgate.netmdpi.com Microwave-assisted H-D exchange is another technique being explored to accelerate reactions. researchgate.net

Catalytic Systems: Research continues into new transition-metal catalysts (e.g., iridium, palladium) and organocatalysts that can facilitate H-D exchange with high selectivity and functional group tolerance. acs.orgmdpi.com These methods aim to reduce the cost and complexity associated with producing labeled compounds like Telmisartan-d3 tert-Butyl Ester. clearsynth.com

The synthesis of Telmisartan (B1682998) itself often involves multi-step processes, including the alkylation of a benzimidazole (B57391) core with a biphenyl (B1667301) moiety. asianpubs.orgnih.gov The synthesis of this compound would involve incorporating a deuterated methyl group (the "-d3" designation) onto one of the benzimidazole nitrogens before or during the coupling steps. chemwhat.com Novel synthetic routes could streamline this incorporation, making such standards more accessible.

Integration with Advanced High-Throughput Analytical Platforms

This compound's primary role is as an internal standard for quantitative analysis, typically using liquid chromatography-mass spectrometry (LC-MS/MS). mdpi.com The future in this domain lies in integrating these labeled standards with increasingly sophisticated and high-throughput analytical technologies.

Stable isotope-labeled standards are critical for ensuring the accuracy and precision of analytical methods used in pharmaceutical quality control and bioanalysis. alfa-chemistry.com Deuterated standards are favored because they are chemically identical to the analyte but have a different mass, allowing for precise quantification. clearsynth.com However, a key consideration is the potential for chromatographic separation (isotopic effect) between the deuterated and non-deuterated compounds, which can affect accuracy. nih.gov

Future integration will likely focus on:

High-Resolution Mass Spectrometry (HRMS): The use of HRMS platforms, such as Orbitrap mass spectrometers, allows for the rapid and highly sensitive characterization of the isotopic purity of deuterated compounds. researchgate.net This is crucial for validating the quality of standards like this compound.

Advanced Separation Techniques: Coupling deuterated standards with advanced separation techniques like Capillary Zone Electrophoresis (CZE) is being explored. Studies have shown that the deuterium isotope effect on migration time in CZE is minimal, suggesting its utility for quantitative proteomics and metabolomics. nih.gov

Automation and High-Throughput Screening: As drug development pipelines accelerate, there is a need for automated and high-throughput bioanalytical methods. Isotope-labeled standards are essential for the validation and routine use of these platforms to quantify drugs and their metabolites in complex biological matrices. alfa-chemistry.com

PropertyValue
Chemical Name Tert-butyl 4′-((7′-methyl-1-(methyl-d3)-2′-propyl-1H,3'H-[2,5′-bibenzo[d]imidazol]-3′-yl)methyl)-[1,1′-biphenyl]-2-carboxylate chemwhat.com
Molecular Formula C₃₇H₃₅D₃N₄O₂ pharmaffiliates.com
Molecular Weight 573.74 g/mol pharmaffiliates.com
Primary Application Labeled internal standard for analytical quantification pharmaffiliates.comalfa-chemistry.com
Analytical Technique Liquid Chromatography-Mass Spectrometry (LC-MS) mdpi.com

Expansion of Applications in Targeted Proteomics and Metabolomics Research

While this compound is an intermediate, the broader class of stable isotope-labeled compounds is fundamental to proteomics and metabolomics. liverpool.ac.uk These fields study proteins and metabolites on a global scale, and isotopic labeling is a key strategy for accurate quantification. nih.gov

In proteomics, methods like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) are widely used for comparative expression analysis. nih.gov Chemical labeling methods that introduce isotope tags onto peptides are also common. nih.gov Although deuterium-based labels can be used, there is often a preference for ¹³C and ¹⁵N isotopes in proteomics to avoid the potential for retention time shifts during liquid chromatography. nih.gov

Future applications in these fields could involve:

Metabolic Pathway Tracing: Isotope-labeled compounds are invaluable for tracing metabolic pathways. musechem.comclearsynth.com While Telmisartan is known to interact with the renin-angiotensin system, deuterated versions could theoretically be used in research to study its metabolism and interactions with specific enzymes or pathways in greater detail.

Absolute Quantification: Stable isotope-labeled peptides or proteins are increasingly used as internal standards for the absolute quantification of proteins in complex samples, which is crucial for biomarker validation and systems biology. liverpool.ac.uk

Drug-Target Engagement Studies: Labeled compounds can help in understanding how a drug interacts with its intended target in a biological system, providing insights into its mechanism of action. alfa-chemistry.com

Exploration of Non-Canonical Roles in Chemical Biology or Medicinal Chemistry

Beyond its use as an analytical standard, the deuterium labeling present in this compound represents a strategy with significant potential in medicinal chemistry. The substitution of hydrogen with deuterium can alter a drug's metabolic profile, a concept known as the "deuterium switch" or "precision deuteration". researchgate.netnih.gov

This effect arises from the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and broken more slowly by metabolic enzymes (like Cytochrome P450) than a C-H bond. acs.org This can lead to:

Improved Pharmacokinetic Profiles: By selectively deuterating metabolically vulnerable sites ("soft spots") on a drug molecule, its rate of metabolism can be slowed. nih.gov This can increase the drug's half-life and exposure, potentially allowing for lower or less frequent dosing. nih.gov

Reduced Formation of Toxic Metabolites: If a drug's toxicity is caused by a specific metabolite, deuteration can slow the formation of that metabolite, leading to an improved safety profile. nih.gov

Enhanced Efficacy: By improving metabolic stability, a higher concentration of the active drug can reach its target, potentially enhancing its therapeutic effect. clearsynth.com

The FDA has approved deuterated drugs, such as deutetrabenazine and deucravacitinib, recognizing them as new chemical entities. researchgate.netresearchgate.netnih.gov While this compound is not a drug, future research could explore whether selective deuteration of Telmisartan itself could offer therapeutic advantages over the non-deuterated parent drug.

Contribution to Regulatory Science and Quality Control Standards in Pharmaceutical Manufacturing

Isotopically labeled compounds like this compound play a vital, if often unseen, role in regulatory science and quality control. chemwhat.com Their use as internal standards is essential for validating the analytical methods required for regulatory submissions, such as Abbreviated New Drug Applications (ANDAs). chemwhat.comalfa-chemistry.com

Future contributions in this area include:

Establishing Reference Standards: High-purity, well-characterized labeled compounds serve as reference standards for the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and final drug products. synzeal.comsynzeal.com Telmisartan tert-Butyl Ester (the non-deuterated version) is itself considered a specified impurity of Telmisartan. pharmaffiliates.comsynzeal.comusp.org The deuterated version is used to accurately quantify it.

Ensuring Bioequivalence: In the development of generic drugs, bioequivalence studies are required to demonstrate that the generic product performs in the same manner as the brand-name drug. The bioanalytical methods used in these studies rely heavily on stable isotope-labeled internal standards for accurate drug concentration measurements in biological samples. alfa-chemistry.com

Compliance with Good Manufacturing Practices (cGMP): Regulatory bodies like the FDA require rigorous quality control testing throughout the manufacturing process. snmmi.org The analytical methods used must be validated to be accurate and precise, a process that necessitates the use of high-quality internal standards. alfa-chemistry.com

As analytical techniques become more sensitive, the demand for high-purity isotopic standards will grow, solidifying their contribution to ensuring the safety, efficacy, and quality of pharmaceuticals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.